molecular formula C12H19N3O4S B3175259 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 956439-57-9

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B3175259
CAS No.: 956439-57-9
M. Wt: 301.36 g/mol
InChI Key: KVQQYFCIAYGISQ-UHFFFAOYSA-N
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Description

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 956439-57-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a sulfonyl piperidine scaffold, a structure recognized for its relevance in developing therapeutics for inflammatory conditions and prokineticin-mediated diseases . Its primary research value lies in its role as a key intermediate and core structure in the development of novel, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA), thereby potentiating its natural anti-inflammatory and analgesic effects at the site of inflammation . The 1,3,5-trimethylpyrazole sulfonamide moiety is a critical structural feature for achieving potent inhibitory activity within this chemotype . Researchers utilize this compound as a precursor for further functionalization, exploring structure-activity relationships to optimize potency, selectivity, and drug-like properties for potential pharmacological tools . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-10(5-7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQYFCIAYGISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146367
Record name 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956439-57-9
Record name 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956439-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethylpyrazole with appropriate sulfonylating agents under controlled conditions . The piperidine ring is then introduced through a series of reactions involving piperidine derivatives and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Properties

Recent studies have indicated that compounds similar to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine derivatives show promising anticancer activity. For example, modifications on the piperidine ring can enhance cytotoxic effects against various cancer cell lines. Researchers have synthesized derivatives and tested them against human cancer cells, demonstrating significant inhibition of cell proliferation.

Anti-inflammatory Effects

The sulfonyl group in the compound is believed to contribute to anti-inflammatory properties. Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Applications

Preliminary studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The following table summarizes some synthetic routes and their yields:

Synthetic RouteYield (%)Reference
Reaction of piperidine with sulfonyl chloride80%
Coupling with pyrazole derivatives75%
Modification of carboxylic acid derivatives65%

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of piperidine derivatives incorporating the pyrazole sulfonamide moiety. The most active derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanism of related sulfonamide compounds. The results indicated that these compounds significantly reduced TNF-alpha levels in vitro, supporting their potential use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

  • Structure : Replaces one methyl group on the pyrazole’s N1 position with an ethyl group.
  • Molecular Formula : C₁₃H₂₁N₃O₄S; Molar Mass : 315.39 g/mol .

b) 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

  • Structure : Lacks the N1-methyl group, retaining only 3,5-dimethyl substitution on the pyrazole.
  • Molecular Formula : C₁₁H₁₇N₃O₄S; Molar Mass : 287.34 g/mol .
  • Key Differences : Reduced steric bulk may enhance binding to target proteins but could decrease metabolic stability due to the absence of the N1-methyl group.
Carboxylic Acid Position on the Piperidine Ring

a) 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

  • Structure : Carboxylic acid group at the 3-position instead of the 4-position of the piperidine.
  • Molecular Formula : C₁₂H₁₉N₃O₄S; Molar Mass : 301.36 g/mol .
  • Key Differences : The altered acid position may influence conformational flexibility and hydrogen-bonding interactions in biological targets. For example, the 3-carboxylic acid derivative could exhibit distinct binding modes in enzyme active sites compared to the 4-carboxylic acid analog.

b) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

  • Structure : Combines an N1-ethyl group on the pyrazole with a 3-carboxylic acid on the piperidine.
  • Molecular Formula : C₁₂H₂₀N₃O₄S; Molar Mass : 302.37 g/mol .
  • Key Differences : Hybridization of substituent and positional changes may lead to unique physicochemical properties, such as logP and pKa shifts.
Heterocycle Replacement: Isoxazole vs. Pyrazole

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

  • Structure : Replaces the pyrazole ring with a 3,5-dimethylisoxazole.
  • Molecular Formula : C₁₁H₁₆N₂O₅S; Molar Mass : 288.32 g/mol .
  • Key Differences: Electronic Effects: Isoxazole contains an oxygen atom instead of a pyrazole nitrogen, altering electron distribution and hydrogen-bonding capacity. lower for isoxazoles) .

Research Implications

  • Structure-Activity Relationships (SAR) : The trimethylpyrazole-sulfonyl-piperidine scaffold offers tunability for drug discovery. For example, ethyl substitution may improve lipophilicity for CNS penetration, while isoxazole analogs could enhance metabolic stability .
  • Synthetic Utility : These compounds are frequently cataloged as building blocks, suggesting their use in fragment-based drug design or combinatorial chemistry .

Biological Activity

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H19_{19}N3_3O4_4S
  • Molecular Weight : 301.362 g/mol
  • CAS Number : 956439-57-9

The compound exhibits various biological activities primarily attributed to its structural components:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of piperidine, including this compound, may inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation pathways .
  • Antiviral Properties : Some studies have highlighted the potential of pyrazole derivatives in antiviral applications. For instance, compounds similar to this one have shown inhibitory effects against viruses like herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV) .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit the upregulation of adhesion molecules like ICAM-1, which play a role in inflammatory processes. In vivo studies demonstrated significant reductions in neutrophil migration and leukocyte accumulation in models of inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid and related compounds:

Study Biological Activity Model/Method Key Findings
Inhibition of ICAM-1Mouse paw inflammation modelSignificant reduction in neutrophil migration
Inhibition of sEHHigh-throughput screeningIdentified as a potent inhibitor with good oral exposure
Antiviral activity against HSV-1Viral replication assaysEC50 values ranging from 5–28 μM
Antiviral activity against HCVIn vitro assaysSelectivity index indicating high potency

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of piperidine derivatives on inflammation. The compound was tested in an interleukin-1 induced paw inflammation model in mice. Results indicated that it significantly inhibited neutrophil migration, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of pyrazole derivatives. The compound was evaluated for its efficacy against HCV and HSV-1. It demonstrated promising results with low EC50 values, indicating strong antiviral potential .

Q & A

Q. What synthetic routes are recommended for preparing 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Sulfonylation : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine-4-carboxylic acid derivatives (e.g., ethyl ester intermediates). For example, hydrolysis of ester intermediates using NaOH (5 N, aqueous) under reflux for 24 hours, followed by acidification to isolate the carboxylic acid .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) or recrystallization to achieve >95% purity, as demonstrated in analogous sulfonamide syntheses .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to avoid side reactions and monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., δ ~14.28 ppm for acidic protons in DMSO-d₆) .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and carboxylic acid C=O at ~1730 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

  • LogD (pH 7.4) : Estimate via shake-flask methods or computational tools (e.g., ACD/Labs). Analogous compounds exhibit LogD values ranging from -3.47 to -1.92, influencing solubility in aqueous buffers .
  • Acid Dissociation Constant (pKa) : Determine potentiometrically or via UV titration. For carboxylic acid derivatives, pKa values ~3.7–4.0 are typical, affecting ionization in biological assays .
  • Melting Point : Confirm crystalline stability (e.g., 217–219°C for structurally related compounds) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfonyl group?

Methodological Answer:

  • Catalyst Screening : Test copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) or palladium-based systems (e.g., Pd(OAc)₂/XPhos) to enhance sulfonylation efficiency, as seen in heterocyclic coupling reactions .
  • Solvent Selection : Optimize polar aprotic solvents (e.g., THF/H₂O mixtures) to balance reactivity and solubility .
  • Temperature Control : Conduct reactions at 50–100°C under reflux, monitoring for byproducts (e.g., desulfonylation) via LC-MS .

Q. How should researchers resolve discrepancies in literature-reported LogD values for analogous compounds?

Methodological Answer:

  • Cross-Validation : Compare experimental LogD (shake-flask) with computational predictions (e.g., Molinspiration, SwissADME). Discrepancies may arise from pH variations or impurity interference .
  • Ionization-Specific Assays : Use pH-partitioning experiments to isolate contributions from carboxylic acid and sulfonamide groups .
  • Literature Meta-Analysis : Aggregate data from structurally similar compounds (e.g., pyrazole-sulfonyl piperidines) to identify trends .

Q. What computational strategies support the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate transition states for sulfonylation reactions or predict binding affinities to target proteins .
  • Reaction Path Search : Use ICReDD’s hybrid computational-experimental framework to identify optimal reaction pathways and reduce trial-and-error synthesis .
  • Molecular Dynamics (MD) : Simulate compound-membrane interactions to optimize bioavailability, leveraging LogD and pKa data .

Q. How can stability issues during storage be mitigated?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation and moisture absorption, as recommended for sulfonamide derivatives .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .
  • Lyophilization : For long-term storage, lyophilize the compound and maintain desiccated conditions .

Q. What strategies address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization : Isolate and validate intermediates (e.g., ester precursors) via NMR and MS to identify bottlenecks .
  • Catalyst Optimization : Screen ligands (e.g., tert-butyl XPhos) and bases (e.g., Cs₂CO₃) to enhance coupling efficiency in palladium-catalyzed steps .
  • Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve reproducibility at larger scales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

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